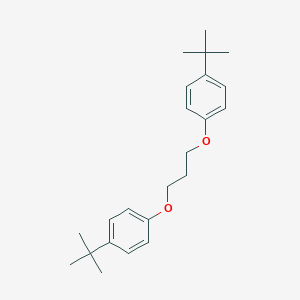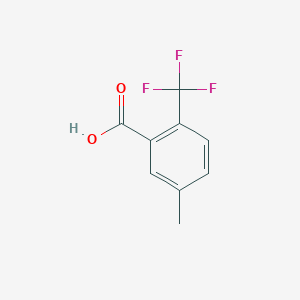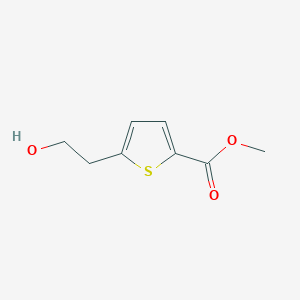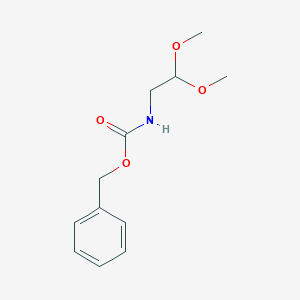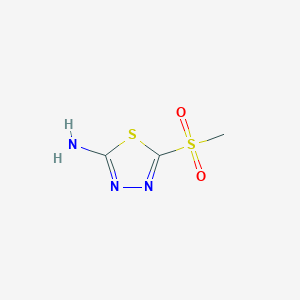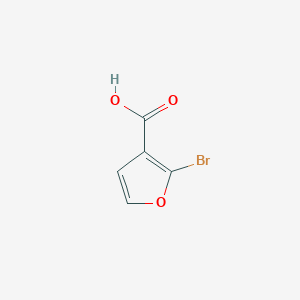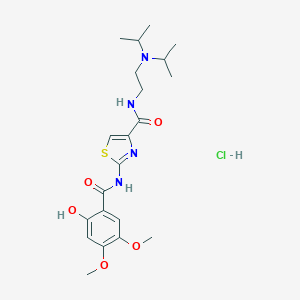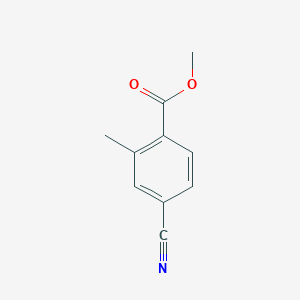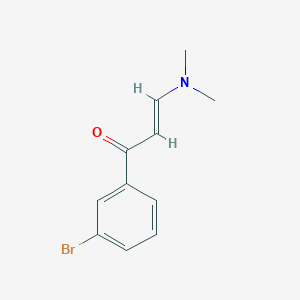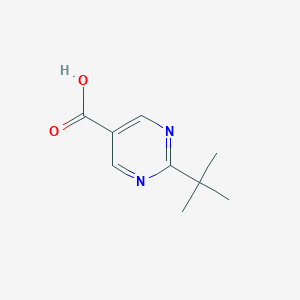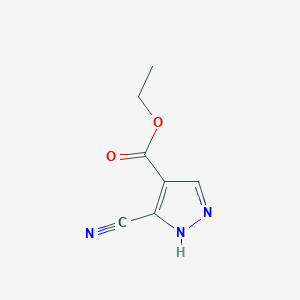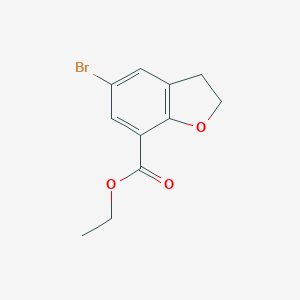
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
説明
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound with the molecular weight of 271.11 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate, involves complex processes. For instance, a unique free radical cyclization cascade is used to construct a complex benzofuran derivative . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is represented by the InChI code1S/C11H11BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a liquid at room temperature . It has a molecular weight of 271.11 .Safety And Hazards
将来の方向性
Benzofuran compounds, including Ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research in this area may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
特性
IUPAC Name |
ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPPZYJRSXRQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1OCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

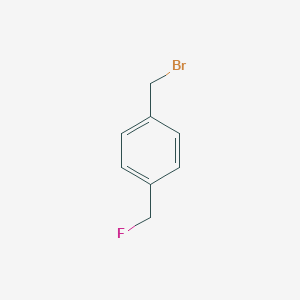
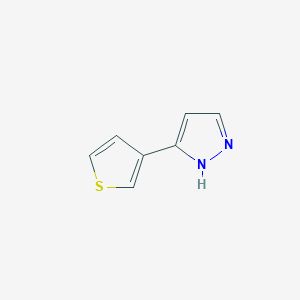
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
